molecular formula C8H14Cl2 B14751026 1,1-Dichloro-1-octene CAS No. 1119-82-0

1,1-Dichloro-1-octene

Cat. No.: B14751026
CAS No.: 1119-82-0
M. Wt: 181.10 g/mol
InChI Key: LIBAHLPMHOXNEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-1-octene can be synthesized through several methods. One common approach involves the chlorination of 1-octene. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selective formation of the 1,1-dichloro product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for efficient production while minimizing the formation of unwanted by-products. The use of catalysts and optimized reaction parameters can further enhance the yield and selectivity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1-octene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Addition Reactions: The carbon-carbon double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X2), resulting in the formation of dihalogenated or halohydrin products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like carbon tetrachloride (CCl4) are typically used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol are commonly employed.

Major Products

    Substitution Reactions: Formation of alcohols or ethers.

    Addition Reactions: Formation of dihalogenated alkanes or halohydrins.

    Elimination Reactions: Formation of alkenes or alkynes.

Scientific Research Applications

1,1-Dichloro-1-octene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of toxicity and metabolism.

    Medicine: Although not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess biological activity and can be investigated for potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 1,1-dichloro-1-octene depends on the specific reaction or application. In general, the presence of the dichloro group and the double bond in the molecule allows it to participate in a variety of chemical reactions. The chlorine atoms can act as leaving groups in substitution reactions, while the double bond can undergo addition reactions. The reactivity of this compound is influenced by the electronic and steric effects of the substituents on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloroethene: A smaller analog with similar reactivity but different physical properties.

    1,1-Dichloropropene: Another analog with a similar structure but different chain length.

    1,1-Dichlorobutene: A compound with a longer carbon chain and similar reactivity.

Uniqueness

1,1-Dichloro-1-octene is unique due to its specific carbon chain length and the presence of the dichloro group at the terminal position. This combination of features imparts distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

1119-82-0

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

1,1-dichlorooct-1-ene

InChI

InChI=1S/C8H14Cl2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3

InChI Key

LIBAHLPMHOXNEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(Cl)Cl

Origin of Product

United States

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